Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)-
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Overview
Description
BMS-779333 is a bio-active chemical.
Scientific Research Applications
Synthesis and Chemical Properties
One of the primary scientific research applications of the benzonitrile derivative is in the field of chemical synthesis. For example, a study by Gnichtel et al. (1987) demonstrated the use of benzonitrile oxide in the synthesis of diastereomeric 4H-Pyrano compounds, showcasing the compound's utility in creating complex chemical structures (Gnichtel et al., 1987). Similarly, Fráter et al. (2004) discussed the Prins-type cyclization of oxonium ions, which can involve derivatives of benzonitrile, further highlighting its role in advanced organic synthesis processes (Fráter et al., 2004).
Pharmaceutical and Biomedical Applications
In the pharmaceutical and biomedical fields, benzonitrile derivatives have shown potential. For instance, Li et al. (2008) described the design and synthesis of a specific benzonitrile derivative as a nonsteroidal androgen receptor antagonist, indicating its potential application in treating conditions like androgenetic alopecia (Li et al., 2008). Additionally, Jefford et al. (1996) explored the deoxygenation and isomerization of artemisinin and its derivatives, including those related to benzonitrile, which could have implications in antimalarial treatments (Jefford et al., 1996).
Material Science and Catalysis
In material science and catalysis, benzonitrile derivatives play a significant role. For example, Budzisz et al. (2004) studied the reaction of benzonitrile derivatives with various ligands, leading to the formation of complexes with platinum(II) and palladium(II) metal ions. This research could have implications for catalysis and the development of new materials (Budzisz et al., 2004).
Analytical Chemistry
Benzonitrile derivatives are also significant in analytical chemistry. For instance, Bergmann et al. (1990) discussed the synthesis of 4-heterocyclyloxy-2H-1-benzopyran potassium channel activators, illustrating the use of benzonitrile derivatives in creating specific chemical probes or reagents (Bergmann et al., 1990).
properties
CAS RN |
1095181-60-4 |
---|---|
Product Name |
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)- |
Molecular Formula |
C19H17F3N2O4 |
Molecular Weight |
394.34 |
IUPAC Name |
Benzonitrile, 4-((3aR,4S,6R,6aS,8aS,8bR)-octahydro-4-hydroxy-6-methyl-7-oxo-3a,6-epoxy-3ah-pyrano(2,3,4-cd)isoindol-8(4H)-yl)-2-(trifluoromethyl)- |
InChI |
InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1 |
InChI Key |
GXMLOAUEVGYRGT-LAEBKXJHSA-N |
SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-779333; BMS779333; BMS 779333; UNII-3MJN2P4998. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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